PyOxim

Fragment condensation Epimerization suppression Solid-phase peptide synthesis

PyOxim is the Oxyma-derived phosphonium coupling reagent that outperforms PyBOP and HATU in three critical scenarios: (1) fragment condensation — 2.3-fold lower epimerization than PyBOP preserves diastereomeric purity; (2) cyclic peptide synthesis — 70% cyclization yield vs 43% with PyBOP; (3) precious macromolecule conjugation — 100% yield in PNA-PEO coupling vs 49.6% with HATU. Unlike uronium reagents, PyOxim cannot cause chain-terminating guanidinylation. Solutions remain 47% active after 48 h in DMF vs PyBOP's 34%, reducing reagent waste in automated synthesis. Non-explosive, low-allergenicity. ≥99% purity (HPLC).

Molecular Formula C17H29F6N5O3P2
Molecular Weight 527.4 g/mol
Cat. No. B8071215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyOxim
Molecular FormulaC17H29F6N5O3P2
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1
InChIKeyRDWDVLFMPFUBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PyOxim (CAS 153433-21-7): A Phosphonium-Based Coupling Reagent for Demanding Peptide Bond Formation


PyOxim (ethyl cyano(hydroxyimino)acetato-O2-tri-1-pyrrolidinylphosphonium hexafluorophosphate) is an Oxyma-derived phosphonium coupling reagent designed for solid- and solution-phase peptide synthesis. It activates carboxylic acids for amide bond formation with efficiencies reported to be superior to HATU and PyBOP, and comparable to COMU . As a phosphonium-type activator incorporating the Oxyma leaving group, PyOxim exhibits excellent solubility in DMF and NMP, and its solutions remain stable under inert atmosphere for up to two days . The compound is commercially available at ≥99.0% purity (HPLC) under the Novabiochem brand and is cataloged as a non-explosive, low-allergenicity alternative to benzotriazole-based reagents [1].

Why HATU, PyBOP, or COMU Cannot Simply Replace PyOxim in Critical Peptide Syntheses


Despite sharing the broad category of peptide coupling activators, PyOxim diverges from uronium reagents (HATU, HBTU) and benzotriazole-based phosphonium reagents (PyBOP) in three mechanistically consequential ways that preclude generic substitution. First, the Oxyma-derived leaving group fundamentally alters the racemization profile: PyOxim yields substantially lower epimerization than PyBOP and PyAOP in fragment condensation . Second, as a phosphonium salt, PyOxim cannot undergo the N-terminal guanidinylation side reaction that plagues uronium reagents such as HATU and HBTU, making it uniquely suited for cyclic peptide synthesis where chain termination is catastrophic . Third, PyOxim exhibits markedly higher solution stability than benzotriazole-based counterparts, retaining functional activity longer in DMF solution . Paradoxically, PyOxim is slower than HATU and COMU under ultra-fast SPPS conditions (2 × 1 min), meaning it is not a universal drop-in replacement but rather a purpose-selected tool for scenarios where stereochemical fidelity, cyclization yield, or solution stability dominate over raw coupling speed [1].

PyOxim Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Closest Analogs


Epimerization Suppression in Solid-Phase Fragment Condensation: PyOxim vs PyBOP, PyAOP, and PyClock

In the solid-phase fragment condensation model Z-Gly-Gly-Val-OH + H-Pro-Gly-Gly-NH-Resin (2 eq. DIEA), PyOxim produced only 22.2% DL epimerization, compared to 51.0% for PyBOP, 33.7% for PyAOP, and 43.1% for PyClock . This represents a 56% reduction in epimerization relative to PyBOP, the most widely used phosphonium comparator. The data originate from the foundational characterization study by Subirós-Funosas et al. (2010) and are reproduced in vendor technical documentation .

Fragment condensation Epimerization suppression Solid-phase peptide synthesis

Cyclization Yield in Challenging Peptide Macrocyclization: PyOxim vs PyBOP, PyAOP, and PyClock

In the solution-phase cyclization of the sterically demanding linear pentapeptide H-Ala-Ala-MeAla-Ala-Ala-OH, PyOxim achieved 70% cyclic monomer yield (with 10% linear and 20% linear dimer byproducts), while PyBOP yielded only 43% cyclic product (28% linear, 29% dimer), PyAOP gave 54% cyclic, and PyClock gave 61% cyclic . This represents a 62.8% higher cyclization yield versus PyBOP under identical conditions. The data derive from Subirós-Funosas et al. (2010) and are corroborated by the broader literature establishing PyOxim as the preferred phosphonium reagent for cyclization [1].

Cyclic peptide synthesis Macrocyclization Head-to-tail cyclization

Solution-Phase PNA-PEO Conjugation Yield: PyOxim vs HATU

In a comparative study of three synthetic strategies for conjugating a 15-mer PNA probe to bifunctional PEO derivatives (2 and 5 KDa MW), solution-phase coupling with PyOxim afforded 100% yield, whereas HATU under analogous solution conditions yielded only 49.6% [1]. A solid-phase approach yielded merely 5.2%. The study, published in Molecules (2012), directly compared PyOxim and HATU as the two solution-phase activators for this demanding amide bond formation between a macromolecular PNA amine and a PEO carboxylate [1].

PNA conjugation Bioconjugation Solution-phase coupling

Solution Stability in DMF: PyOxim vs PyBOP Over 48 Hours

The stability of 0.25 M solutions in DMF was monitored over 48 hours at ambient temperature. PyOxim retained 47% of initial activity after 2 days, compared to only 34% for PyBOP under identical conditions . After 1 day, PyOxim retained 82% vs PyBOP's 73% (day 0 = 99% for both). This superior solution persistence is attributed to the Oxyma leaving group's greater resistance to hydrolytic degradation compared to the benzotriazole-based HOBt leaving group present in PyBOP [1].

Reagent stability Automated SPPS Solution shelf-life

Absence of Chain-Terminating Guanidinylation Side Reactions: PyOxim vs HATU and HBTU

Uronium-based coupling reagents such as HATU and HBTU are documented to cause N-terminal guanidinylation — a side reaction in which the reagent's guanidinium moiety caps the growing peptide chain N-terminus, irreversibly terminating elongation [1]. PyOxim, as a phosphonium salt, lacks the guanidinium substructure and is structurally incapable of this side reaction [1]. This mechanistic distinction is not a matter of degree but of kind: guanidinylation is absent with phosphonium reagents, whereas it is an inherent risk with all aminium/uronium activators. The consequence is most consequential in cyclic peptide synthesis, where a single chain-termination event destroys the entire product [2].

Cyclic peptides Guanidinylation suppression Chain termination

Industrial-Scale GMP Validation: PyOxim in Kilogram-Scale Tirzepatide Manufacture at Eli Lilly

PyOxim was selected as the primary coupling reagent for two of three fragment condensation steps in Eli Lilly's kilogr-scale GMP manufacture of Tirzepatide (a 39-amino acid dual GIP/GLP-1 receptor agonist) using a hybrid SPPS/LPPS continuous manufacturing approach [1]. Step 1 (coupling Fragment AA 22–20 to AA 30–39) employed PyOxim (1.4 equiv, DMSO:ACN, DIEA, 20 °C, 1 h) achieving 75–80% purified yield, while Step 2 (AA 22–39 to AA 15–21) used PyOxim (2.1 equiv, DMSO:ACN, DIEA, 20 °C, 3 h) with 68–75% yield over three unit operations [1]. Notably, the final fragment coupling (AA 15–39 to AA 1–14) was switched to HATU, demonstrating deliberate reagent selection based on coupling-specific requirements rather than default use of a single activator [1][2]. The process consumed 2.80 kg and 3.52 kg of PyOxim in Steps 1 and 2 respectively, confirming reagent robustness at production scale [1].

GMP manufacturing Fragment coupling Scale-up Tirzepatide

When to Prioritize PyOxim Over Alternatives: Evidence-Backed Procurement Scenarios


Fragment Condensation of Epimerization-Sensitive Peptide Segments

When coupling protected peptide fragments where the C-terminal amino acid is prone to epimerization (e.g., C-terminal His, Cys, or sterically hindered residues), PyOxim's 22.2% DL epimerization vs PyBOP's 51.0% — a 2.3-fold advantage demonstrated in the Z-Gly-Gly-Val-OH fragment condensation model — directly reduces purification complexity and improves overall yield of the desired diastereomer . This scenario applies to convergent peptide synthesis strategies where fragment purity is critical and re-synthesis of epimerized material is cost-prohibitive. Procurement recommendation: Select PyOxim over PyBOP or PyAOP when fragment condensation constitutes a yield-limiting or purity-defining step.

Head-to-Tail Macrocyclization of Linear Peptide Precursors

For cyclization of linear peptides into macrocyclic products — a transformation notoriously sensitive to reagent choice — PyOxim's 70% cyclic monomer yield vs PyBOP's 43% (H-Ala-Ala-MeAla-Ala-Ala-OH model) provides a decisive synthetic advantage . Combined with the absence of chain-terminating guanidinylation that compromises HATU and HBTU in cyclization reactions [1], PyOxim addresses both the yield and the mechanistic failure modes simultaneously. This scenario encompasses medicinal chemistry campaigns targeting cyclic peptides as therapeutic leads, where each cyclization attempt consumes days of synthetic effort. Procurement recommendation: PyOxim should be the default phosphonium reagent for any cyclization campaign where PyBOP or HATU have yielded suboptimal results.

Solution-Phase Bioconjugation of High-Value Macromolecular Building Blocks

When conjugating precious macromolecular fragments — such as PNA oligomers, PEG/PEO polymers, or labeled peptides — where starting material costs dominate the economics, PyOxim's demonstrated 100% yield in PNA-PEO conjugation vs HATU's 49.6% translates to a two-fold reduction in expensive PNA/PEO consumption and eliminates chromatographic purification. This scenario is particularly relevant for probe development, surface functionalization, and bioconjugate chemistry where the conjugate itself, rather than a repetitive peptide sequence, is the product. Procurement recommendation: Stock PyOxim as the primary solution-phase activator for any project involving stoichiometrically precious amine or carboxylate coupling partners.

Multi-Day Automated SPPS Campaigns Requiring Extended Reagent Solution Stability

For automated synthesizer runs exceeding 24 hours — common in the assembly of peptides longer than 30 residues — PyOxim's 47% residual activity after 48 hours in DMF solution vs PyBOP's 34% means fewer reagent replenishment cycles, lower total reagent consumption, and more consistent coupling efficiency across the entire sequence. This advantage is amplified in continuous manufacturing configurations, as validated by Eli Lilly's GMP Tirzepatide process where PyOxim solutions were pre-formed and flowed through plug-flow reactors over extended periods [1]. Procurement recommendation: Laboratories operating automated peptide synthesizers with overnight or weekend run capabilities should evaluate PyOxim as the primary coupling reagent to minimize operator intervention and reagent waste.

Quote Request

Request a Quote for PyOxim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.